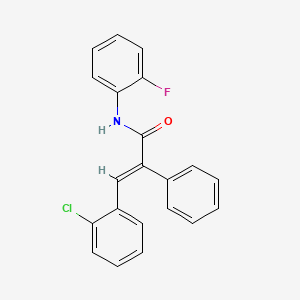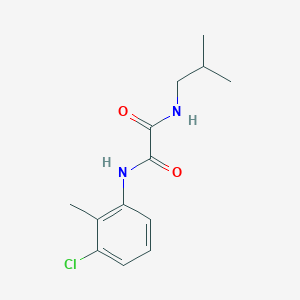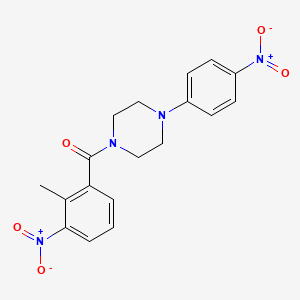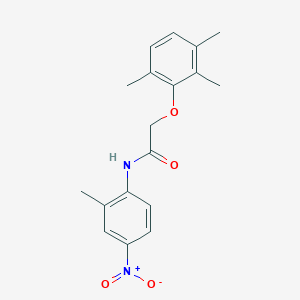
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide, also known as CFPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPA is a member of the acrylamide family and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple pathways. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the transcription factor NF-κB, which is involved in inflammation and cancer. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to have several biochemical and physiological effects. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to inhibit the migration and invasion of cancer cells. In addition, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to reduce oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have potent anti-tumor activity against various cancer cell lines. However, there are also limitations to its use. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide. Another area of interest is the investigation of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide's potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to determine the optimal dosage and administration methods for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide in vivo.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has shown promise as a potential treatment for cancer, oxidative stress-related diseases, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide involves a multistep process that begins with the reaction of 2-chlorobenzonitrile with 2-fluoroaniline in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a Suzuki coupling reaction with phenylboronic acid. The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine. This process yields 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide as a white solid with a melting point of 191-193°C.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO/c22-18-11-5-4-10-16(18)14-17(15-8-2-1-3-9-15)21(25)24-20-13-7-6-12-19(20)23/h1-14H,(H,24,25)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNRZUGAQFOPP-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)